

Solubility and Stability of 4,5-Di(hydroxymethyl)thiazole: A Comprehensive Guide

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Compound of Interest

Compound Name: 4,5-Di(hydroxymethyl)thiazole
Cat. No.: B1512696

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Abstract

4,5-Di(hydroxymethyl)thiazole is a key heterocyclic intermediate, structurally related to the thiazole moiety of thiamine (Vitamin B1).^{[1][2][3]} Its utility and drug development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and under diverse environmental conditions. This technical guide provides a deep dive into the theoretical and practical aspects of these properties. While scarce, this document consolidates the foundational principles of thiazole chemistry and furnishes detailed, field-proven experimental protocols to generate reliable solubility and stability profiles. The methodologies are presented within the framework of international regulatory standards, ensuring robust and suitable for applications in pharmaceutical development and beyond.

Introduction and Physicochemical Overview

The thiazole ring is a fundamental scaffold in numerous natural products and pharmaceuticals, most notably Vitamin B1.^[3] **4,5-Di(hydroxymethyl)thiazole-4,5-dimethanol**, serves as an important precursor or analog in the synthesis of thiamine and other biologically active molecules.^{[4][5]} The success of synthesis, formulation, and biological assays is critically dependent on its behavior in solution. Factors such as reaction kinetics, purification efficiency, and stability are directly influenced by the molecule's ability to dissolve and remain intact in a given medium.

This guide addresses these critical aspects by first establishing the theoretical basis for its solubility and stability, followed by actionable experimental and quantitative determination.

Core Physicochemical Properties

The molecular structure, dominated by two primary alcohol functional groups and the polar thiazole heterocycle, dictates its behavior. These features include high polarity, extensive hydrogen bonding potential, and specific sites susceptible to chemical degradation.

Property	Value / Prediction	Source / Rationale
Molecular Formula	C ₈ H ₁₀ NO ₂ S	-
Molecular Weight	145.18 g/mol	-
Appearance	White to off-white solid (Expected)	General property of similar small organic molecules.
Predicted Water Solubility	High	The two hydroxyl groups and N, S heteroatoms provide extensive hydrogen bonding with water.
Predicted LogP	< 1.0	The high polarity suggests a preference for aqueous phases over octanol.
pKa (Strongest Basic)	~2.5 - 3.5 (Predicted)	The nitrogen atom on the thiazole ring is very basic.
pKa (Strongest Acidic)	~15 - 16 (Predicted)	The hydroxyl protons are weakly acidic, see reference [6].

Solubility Profile

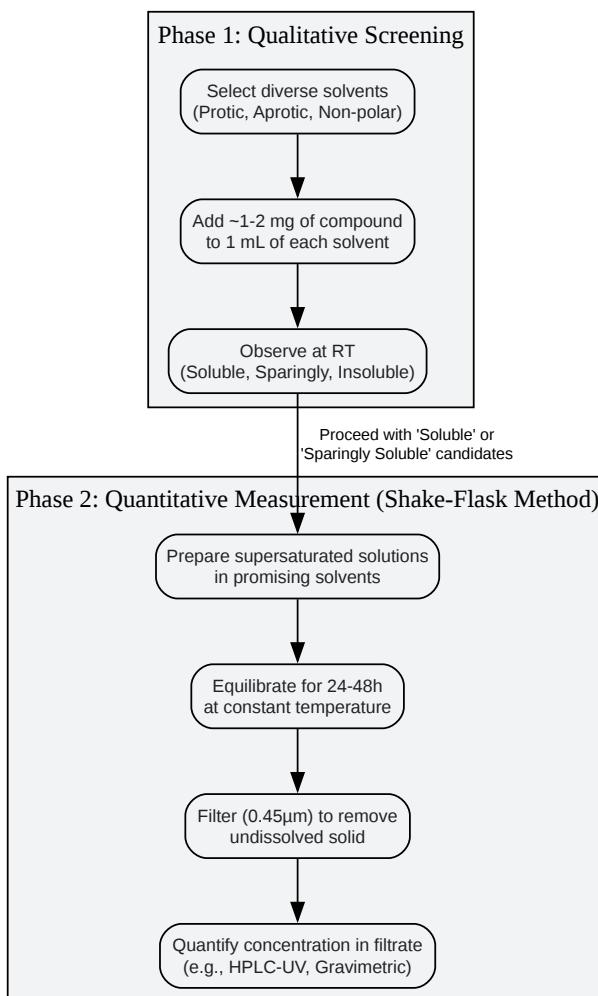
The selection of an appropriate solvent is a foundational step in any chemical or biological workflow. The principle of "like dissolves like" provides a starting point for the solubility of **4,5-Di(hydroxymethyl)thiazole**.

Theoretical Considerations

Due to its high polarity and capacity for hydrogen bonding, **4,5-Di(hydroxymethyl)thiazole** is anticipated to be most soluble in polar protic solvents such as water and ethanol. Polar aprotic solvents like DMSO and DMF should also serve as effective solvents. Conversely, poor solubility is expected in non-polar solvents such as toluene, and diethyl ether, where the molecule's polar interactions cannot be overcome.

Experimental Workflow for Solubility Determination

To move from qualitative prediction to quantitative data, a systematic experimental approach is required. The workflow below outlines a logical progression for determining the solubility profile.



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Caption: Logical workflow for solubility assessment.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a reliable method for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.

Materials:

- **4,5-Di(hydroxymethyl)thiazole**
- Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (0.45 µm, solvent-compatible)
- Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of **4,5-Di(hydroxymethyl)thiazole** to a series of vials. The amount should be sufficient to ensure a solid phase equilibrium.
- Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each test solvent to its respective vial.
- Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours is reached. A 48-hour period is recommended for confirmation.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter is critical to remove all undissolved particles.
- Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration. Calculate the origin mol/L.

Data Summary Table (Template)

Quantitative data should be organized for clear comparison. Researchers can use the following template to record their findings.

Solvent	Solvent Type	Temperature (°C)	Solubility (mg/mL)	Molar Solubility
Water	Polar Protic	25	Experimental Value	Calculated Value
Methanol	Polar Protic	25	Experimental Value	Calculated Value
Ethanol	Polar Protic	25	Experimental Value	Calculated Value
Acetonitrile	Polar Aprotic	25	Experimental Value	Calculated Value
Ethyl Acetate	Mid-Polarity	25	Experimental Value	Calculated Value
n-Hexane	Non-Polar	25	Experimental Value	Calculated Value

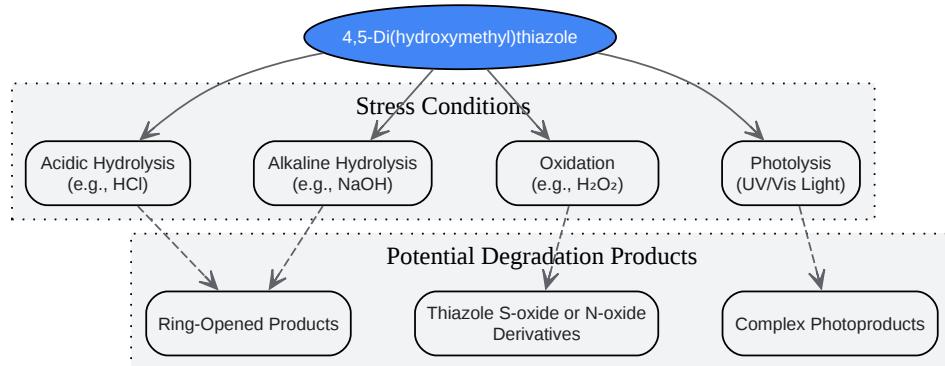
Stability Profile

Understanding the chemical stability of **4,5-Di(hydroxymethyl)thiazole** is crucial for defining appropriate storage conditions, predicting shelf-life, and degradants that could affect product quality and safety. Forced degradation studies, conducted under conditions more severe than standard storage, purpose.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Theoretical Degradation Pathways

The thiazole ring and its substituents present several potential sites for degradation.^{[10][11]} The primary anticipated pathways include:

- Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme acidic or alkaline conditions could potentially lead to ring opening. dihydrothiazole showed significant degradation at pH 4.5.^[12]
- Oxidation: The sulfur atom in the thiazole ring is a prime target for oxidation, which can lead to the formation of N-oxides or S-oxides, altering the structure.
- Photodegradation: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light, often leading to complex products.^{[10][13]}
- Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.



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Caption: Potential degradation pathways for **4,5-Di(hydroxymethyl)thiazole**.

Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH (International Council for Harmonisation) guidelines to investigate stability under stress conditions.^[7] An analytical method, typically HPLC, is required.

Materials:

- **4,5-Di(hydroxymethyl)thiazole**
- Solutions of 0.1 M HCl, 0.1 M NaOH
- 3% Hydrogen Peroxide (H₂O₂) solution
- Solvent for dissolution (e.g., water or methanol)
- pH meter, heating block/oven, photostability chamber
- Validated stability-indicating HPLC method

Procedure:

- Stock Solution: Prepare a stock solution of **4,5-Di(hydroxymethyl)thiazole** at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store a sample at room temperature and another at an elevated temperature.
- Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store samples as in the acid hydrolysis step.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store a sample at room temperature.

- Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60 °C).
- Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and store it under the same conditions.
- Time Points: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all samples using the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and quantify any degradation products relative to the initial concentration.

Data Summary Table (Template)

Results from the forced degradation study should be tabulated to provide a clear stability profile.

Stress Condition	Time (hours)	Assay of Parent (%)	Peak Area of Major Degradant (%)	Observations Peaks
0.1 M HCl (60 °C)	24	Experimental Value	Experimental Value	e.g., 2 new peak
0.1 M NaOH (RT)	24	Experimental Value	Experimental Value	e.g., 1 new peak
3% H ₂ O ₂ (RT)	24	Experimental Value	Experimental Value	e.g., No significant change
Thermal (60 °C)	24	Experimental Value	Experimental Value	e.g., Minor degradation
Photolytic (ICH)	24	Experimental Value	Experimental Value	e.g., Significant degradation

Practical Recommendations and Conclusion

- Solvent Selection: For synthetic reactions, polar protic solvents like methanol or ethanol are likely good choices. For formulation, aqueous-based systems are common. For purification by crystallization, a binary solvent system (e.g., ethanol/ethyl acetate) might be effective.
- Storage and Handling: Based on general thiazole chemistry, **4,5-Di(hydroxymethyl)thiazole** should be stored in well-sealed containers, protected from light, in a cool room or refrigerated temperatures. Solutions should be prepared fresh, and exposure to highly acidic or alkaline conditions should be minimized.
- Conclusion: **4,5-Di(hydroxymethyl)thiazole** is a highly polar molecule with predicted high solubility in polar solvents and susceptibility to degradation, oxidation, and photolysis. While public quantitative data is limited, the experimental protocols provided in this guide equip researchers with the necessary tools to characterize its solubility and stability profiles, enabling its effective use in research and development.

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